N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (Molecular formula: C₉H₁₇N₃O₂S; molecular weight: 231.32 g/mol) is a pyrazole-sulfonamide derivative characterized by a 3,5-dimethylpyrazole core and a diethyl-substituted sulfonamide group. Its structural features include:
- Pyrazole ring: Substituted with methyl groups at positions 3 and 3.
- Sulfonamide group: N,N-diethyl substitution, enhancing steric bulk and lipophilicity compared to simpler analogs . Predicted collision cross-section (CCS) values for its adducts range from 152.4 to 162.2 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-5-12(6-2)15(13,14)9-7(3)10-11-8(9)4/h5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZSUIPYLDDJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(NN=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with diethylamine and a sulfonyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with diverse applications in scientific research due to its unique properties. It is a versatile molecule for chemical reactions and applications because it contains a pyrazole ring and sulfonamide functionalities.
Scientific Research Applications
This compound is investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules. It is also explored for potential therapeutic properties, including anti-inflammatory or antimicrobial effects. The compound is utilized in developing new materials or as a reagent in various industrial processes.
This compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its sulfonamide moiety is known for antibacterial properties, while the pyrazole core has been linked to anti-inflammatory and analgesic effects.
Pharmaceutical Research
Pyrazole derivatives have been studied extensively for their diverse biological activities. They have shown promise as inhibitors of key enzymes involved in inflammatory processes and cancer progression. N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is of increasing interest in pharmaceutical research because of its potential biological activities, especially in anti-inflammatory and anticancer applications.
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been identified as a potent inhibitor of NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases PEA levels, thereby enhancing its anti-inflammatory effects.
Anticancer Activity
The pyrazole scaffold has shown promise in inhibiting various cancer cell lines. Studies indicate that compounds containing the 1H-pyrazole structure can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers.
Anti-proliferative Activity
3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives have demonstrated anti-proliferative activity .
Other activities
Mechanism of Action
The mechanism of action of N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazole-4-sulfonamides include substituents on the sulfonamide nitrogen and the pyrazole ring. These modifications influence physicochemical properties such as solubility, melting point, and biological activity.
Functional Group Impact
- Diethyl vs.
- Methoxy vs. chloro substituents : Methoxy groups (e.g., 7j) increase polarity, while chloro groups (e.g., 9q) enhance electrophilicity and binding to hydrophobic pockets .
Biological Activity
N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and research.
Chemical Structure and Properties
This compound features a unique pyrazole core with the following structural characteristics:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : Approximately 218.31 g/mol
- Functional Groups : Sulfonamide group, diethyl group at nitrogen, and methyl groups at the 3 and 5 positions of the pyrazole ring.
The sulfonamide moiety is known for its biological significance, particularly in antimicrobial applications, while the pyrazole structure contributes to its pharmacological potential.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown moderate cytostatic activity in the NCI-60 human tumor cell line screen, particularly against breast cancer cell lines (MCF7) with an inhibition growth percent (IGP) of 23% at a concentration of 10 µM . The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties due to its sulfonamide structure. Sulfonamides are historically known for their effectiveness against bacterial infections. The interaction studies suggest that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a promising strategy for managing inflammation. Compounds similar to this compound have been shown to inhibit NAAA activity effectively, thereby prolonging the anti-inflammatory effects of endogenous compounds .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : It may interact with receptors that play roles in inflammatory responses.
- Cell Signaling Pathways : By modulating these pathways, the compound can influence cellular processes leading to antiproliferative and antimicrobial effects.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Diethyl-3-methyl-1H-pyrazole-4-sulfonamide | Methyl group at position 3 | Different biological activity profile |
| N,N-Diisopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Isopropyl groups instead of ethyl | Enhanced lipophilicity and altered pharmacokinetics |
| 3,5-Dimethylpyrazole sulfonamide | Lacks diethyl substitution | Different solubility and stability characteristics |
This table illustrates how variations in structure can lead to differences in biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Antiproliferative Activity Study : A study reported that derivatives showed IC50 values indicating effective inhibition against U937 cells without significant cytotoxicity .
- In Silico Docking Studies : These studies indicated favorable binding affinities for targets involved in cancer and inflammation, suggesting potential therapeutic applications .
- Lead Optimization : Research on related compounds has led to modifications that improve blood-brain barrier permeability while maintaining efficacy against targets like Trypanosoma brucei .
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via sulfonylation of the pyrazole amine precursor. A general method involves reacting 3,5-dimethyl-1H-pyrazole-4-amine with diethylsulfamoyl chloride in anhydrous THF in the presence of triethylamine as a base . Key optimization parameters include:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | THF or DMF | Enhances nucleophilicity of amine |
| Base | Triethylamine (1.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 6–12 hours (TLC monitoring) | Ensures complete conversion |
| Purification | Aqueous workup + DCM extraction | Removes unreacted reagents |
For higher purity (>95%), column chromatography or recrystallization from ethanol is advised .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substitution patterns (e.g., diethyl groups at δ 1.2–1.4 ppm for CH3 and δ 3.3–3.6 ppm for CH2) .
- Infrared (IR) Spectroscopy: Stretching bands for sulfonamide (S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) .
- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks. Use SHELXL for refinement and Mercury for visualization . Example: Pyrazole derivatives show planar geometry with sulfonamide torsion angles <10° .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Answer:
DFT calculations (e.g., B3LYP functional) model the compound’s electronic structure:
- HOMO-LUMO Gaps: Predict charge-transfer behavior and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP): Maps sulfonamide oxygen as electron-rich regions, guiding derivatization .
- Thermochemical Data: Atomization energies and proton affinities calculated with <3 kcal/mol error, aiding stability assessments .
Advanced: How should researchers resolve contradictions in crystallographic data during refinement?
Answer:
Contradictions (e.g., disorder, thermal motion) require iterative refinement:
SHELXL: Use restraints for anisotropic displacement parameters and hydrogen bonding .
Mercury Overlay: Compare multiple structures to identify outliers in bond lengths/angles .
Validation Tools: Check R-factors (target <0.05) and data-to-parameter ratios (>9:1) .
Data Iteration: Re-examine diffraction images for missed twinning or space group errors .
Advanced: What strategies validate the compound’s stability under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition onset (>200°C for sulfonamides ).
- pH Stability Studies: Monitor hydrolysis in acidic/basic buffers via HPLC (retention time shifts).
- Light/Heat Exposure: Accelerated aging under UV or 40–60°C for 48 hours, followed by NMR/MS .
Advanced: How does the methyl/diethyl substitution pattern influence reactivity compared to analogs?
Answer:
- Steric Effects: Diethyl groups reduce nucleophilic substitution at sulfonamide sulfur vs. smaller substituents (e.g., methyl) .
- Electronic Effects: Methyl groups on pyrazole enhance ring electron density, favoring electrophilic substitution at C4 .
- Comparative Studies: Analogues like N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide show 20% slower hydrolysis due to bulkier tert-butyl .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Dose-Response Curves: Ensure consistent molar concentrations (e.g., IC50 values vary with assay type) .
- Solvent Controls: DMSO >1% may artifactually inhibit enzymes; use <0.1% .
- Structural Confirmation: Re-characterize batches post-assay to rule out degradation .
Advanced: What computational tools predict intermolecular interactions in co-crystals?
Answer:
- Hirshfeld Surface Analysis (Mercury): Maps contact contributions (e.g., O···H bonds in sulfonamide dimers) .
- Molecular Docking (AutoDock): Screens co-formers (e.g., carboxylic acids) for hydrogen-bond compatibility .
- DFT-D3: Quantifies dispersion forces in π-stacking interactions with aromatic moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
